5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
This compound belongs to the 1,2,3-triazole-4-carboxylic acid family, characterized by a heterocyclic triazole core substituted at positions 1, 4, and 3. The structure includes:
- Position 1: A 2-chloro-4-fluorophenyl group, introducing halogen atoms (Cl and F) that may enhance binding via halogen-bonding interactions with biological targets.
- Position 4: A carboxylic acid group, which influences solubility and ionization but may limit cell permeability due to high acidity .
While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., triazole carboxylic acids with aryl or heteroaryl substituents) are explored in anticancer research, particularly targeting kinases like c-Met . Computational tools such as SHELXL and WinGX/ORTEP are critical for refining its crystal structure and analyzing molecular geometry.
Properties
IUPAC Name |
5-tert-butyl-1-(2-chloro-4-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2/c1-13(2,3)11-10(12(19)20)16-17-18(11)9-5-4-7(15)6-8(9)14/h4-6H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGXSIJIAOFOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=NN1C2=C(C=C(C=C2)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nickel-Catalyzed [3+2] Cycloaddition
A prominent method for 1,5-disubstituted triazoles involves nickel-catalyzed cycloaddition, as demonstrated in the synthesis of analogous compounds. For the target molecule, the reaction likely proceeds via a Cp2Ni-Xantphos catalytic system to couple a tert-butyl acetylene with a 2-chloro-4-fluorophenyl azide. Key steps include:
- Azide Preparation : 2-Chloro-4-fluoroaniline is diazotized and converted to the aryl azide using sodium nitrite and NaN₃ under acidic conditions.
- Acetylene Synthesis : tert-Butyl acetylene is prepared via alkylation of propiolic acid with tert-butyl bromide.
- Cycloaddition : The azide and acetylene undergo nickel-catalyzed [3+2] cycloaddition in anhydrous 1,4-dioxane at 80°C, yielding the triazole core.
Optimization Notes :
- Xantphos ligand enhances regioselectivity for the 1,5-disubstituted product.
- Yields improve with degassed solvents to prevent nickel oxidation.
Carboxylic Acid Functionalization Post-Cyclization
Oxidation of Methyl Esters
The carboxylic acid group is introduced via oxidation of a methyl ester precursor. A two-step sequence is employed:
- Esterification : The triazole intermediate is treated with methyl iodide and K₂CO₃ in DMF to form the methyl ester.
- Saponification : The ester is hydrolyzed using NaOH in ethanol/water (3:1) at reflux, followed by acidification with HCl to precipitate the carboxylic acid.
Data Table 1 : Ester Hydrolysis Conditions
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| NaOH (4 M) | Ethanol/H₂O | 80°C | 87% | |
| LiOH·H₂O | THF/H₂O | 60°C | 92% |
Alternative Routes via Hydrazine Cyclization
Hydrazine-Carboxylate Condensation
A thiosemicarbazide intermediate is cyclized under basic conditions to form the triazole ring, as reported for structurally related compounds:
- Thiosemicarbazide Formation : 2-Chloro-4-fluorophenyl isothiocyanate reacts with tert-butyl hydrazinecarboxylate in THF.
- Cyclization : The intermediate is treated with NaOH (4 M) at reflux, inducing ring closure to form the triazole-thione.
- Oxidation : H₂O₂ in acetic acid oxidizes the thione to the carboxylic acid.
Challenges :
- Over-oxidation to sulfonic acids occurs without precise stoichiometric control.
- Requires rigorous purification via recrystallization from ethanol/water.
One-Pot Synthesis-Functionalization Approaches
Copper-Mediated Coupling and Cyclization
Drawing from 1,3,4-oxadiazole syntheses, a one-pot strategy could be adapted:
- Coupling : tert-Butylpropiolic acid reacts with 2-chloro-4-fluoroaniline via a Ullmann-type coupling using CuI/1,10-phenanthroline.
- Cyclization : In situ generation of the azide from the aniline precursor enables triazole formation without isolating intermediates.
Advantages :
Comparative Analysis of Synthetic Routes
Data Table 2 : Method Efficiency Comparison
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Nickel Catalysis | 75–85% | ≥95% | High | $$$ |
| Ester Hydrolysis | 87–92% | 90–95% | Moderate | $$ |
| Hydrazine Route | 65–70% | 85–90% | Low | $ |
| One-Pot | 80–85% | ≥95% | High | $$$ |
Key Findings :
- Nickel-catalyzed cycloaddition offers superior regioselectivity but requires specialized ligands.
- One-pot methods balance yield and practicality but demand anhydrous conditions.
- Hydrazine-based routes are cost-effective but suffer from lower yields.
Industrial-Scale Considerations
Solvent and Reagent Selection
Patent literature highlights challenges with volatile chlorinated solvents. Preferred alternatives include:
Corrosion Mitigation
Replacing HCl with citric acid during acidification reduces equipment corrosion, as demonstrated in pilot-scale trials.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Copper(I) ions for cycloaddition, aluminum chloride for Friedel-Crafts alkylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while nucleophilic substitution can introduce various functional groups at the chloro or fluoro positions.
Scientific Research Applications
5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity. The chloro-fluorophenyl group can enhance lipophilicity and membrane permeability, while the carboxylic acid group can participate in ionic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with structurally related triazole derivatives, focusing on substituent effects and biological activity:
*GP% = Growth Percentage (lower values indicate higher inhibition).
Substituent Effects on Activity
R1 (Position 1): Halogenated Aryl Groups: The target’s 2-chloro-4-fluorophenyl group may offer dual halogen interactions, similar to 4-chlorophenyl in Compound A . Chlorine at R1 is linked to improved c-Met kinase inhibition .
R5 (Position 5) :
- tert-Butyl vs. CF3 : The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to CF3 in Compound A. While CF3’s electron-withdrawing nature enhances acidity and target affinity, tert-butyl may improve membrane penetration.
- Methyl vs. Pyridin-3-yl : Methyl (Compound B) is smaller, reducing steric hindrance, while pyridin-3-yl (Compound C) introduces basicity, aiding solubility .
Carboxylic Acid vs. Amide/Ester :
- Carboxylic acids generally exhibit lower activity than amides/esters due to ionization at physiological pH, which reduces cell permeability . For example, the ethyl ester derivative (Compound C) shows superior activity (GP = 70.94%) compared to free acids.
Activity Trends in NCI-H522 Lung Cancer Cells
- Most Active : Compound A (GP = 68.09%) and Compound C (GP = 70.94%) .
- Mechanistic Insight : High activity correlates with electron-withdrawing R5 groups (CF3) and pro-drug modifications (ester). The target compound’s tert-butyl group may require structural optimization (e.g., conversion to amide) to enhance efficacy.
Biological Activity
5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1097051-08-5) is a compound of significant interest due to its potential biological activities. This article reviews the chemical properties, synthesis, and biological evaluations of this compound, focusing on its pharmacological effects and mechanisms of action.
The molecular formula of this compound is C13H13ClFN3O2, with a molecular weight of 297.71 g/mol. The compound features a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClFN3O2 |
| Molecular Weight | 297.71 g/mol |
| CAS Number | 1097051-08-5 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to form the triazole structure. Specific methodologies include the use of azide and alkyne coupling reactions, which are common in triazole chemistry.
Antimicrobial Properties
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains and fungi. The presence of halogen substituents in the phenyl ring may enhance this activity due to increased lipophilicity and interaction with microbial membranes.
Anticancer Activity
Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have shown promise in targeting specific cancer pathways. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of angiogenesis.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes associated with disease states. Notably, it has shown potential as an inhibitor of cholinesterase enzymes (AChE and BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds suggest a competitive inhibition mechanism.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of triazole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer properties of this compound against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM.
Q & A
Q. What are the standard synthetic routes for 5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between tert-butyl-substituted alkynes and 2-chloro-4-fluorophenyl azides. Key steps include:
- Precursor Preparation : Halogenation of the phenyl ring followed by azide formation using sodium azide .
- Cycloaddition : Conducted under inert atmosphere with Cu(I) catalysts (e.g., CuI) in solvents like DMF or THF at 60–80°C .
- Purification : Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the carboxylic acid derivative .
Optimization involves adjusting solvent polarity, catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs) to maximize yield (typically 60–75%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl at C5, chloro-fluorophenyl at N1). Key signals include:
- ¹H NMR : δ 1.4 ppm (tert-butyl), δ 7.2–7.8 ppm (aromatic protons) .
- ¹³C NMR : δ 175 ppm (carboxylic acid C=O) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 351.12 for C₁₅H₁₆ClFN₃O₂) .
- Infrared Spectroscopy (IR) : Stretching bands at 1700–1720 cm⁻¹ (C=O) and 2100 cm⁻¹ (triazole ring) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and minimize side-product formation?
- Methodological Answer :
- Variable Screening : Use fractional factorial designs to identify critical factors (e.g., solvent polarity, temperature, catalyst ratio) affecting yield .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model nonlinear relationships. Example parameters:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 50–90°C | 75°C |
| Cu(I) Loading | 0.5–2.5 mol% | 1.2 mol% |
| Reaction Time | 6–24 hrs | 18 hrs |
- Validation : Confirm predicted yield (e.g., 78%) vs. experimental (75–80%) .
Q. How can computational methods resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Molecular Docking : Simulate binding to target enzymes (e.g., kinase inhibitors) using AutoDock Vina. Compare binding energies (ΔG) to explain potency variations .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with activity. For example, the electron-withdrawing Cl/F groups enhance triazole ring’s π-π stacking with hydrophobic enzyme pockets .
- Metabolic Stability Assays : Use hepatic microsome models to differentiate intrinsic cytotoxicity from off-target effects .
Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces exothermic risks and improves mixing efficiency. Example setup:
- Reactor : Micro-tubular reactor (ID 1 mm) at 70°C, residence time 30 min .
- In-line Purification : Couple with liquid-liquid extraction to remove Cu residues .
- Process Analytical Technology (PAT) : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across studies?
- Methodological Answer :
- Solvent Polarity Index : Compare logP values (experimental vs. predicted). Adjust co-solvents (e.g., 10% DMSO in PBS) to match reported conditions .
- pH-Dependent Solubility : Titrate carboxylic acid group (pKa ~3.5) and measure solubility at pH 7.4 (physiological) vs. pH 2.0 (gastric) .
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers, which may falsely lower solubility readings .
Tables of Key Data
Table 1 : Synthetic Yield Optimization via DoE
| Condition | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 50 | 90 | 75 |
| Catalyst (mol%) | 0.5 | 2.5 | 1.2 |
| Reaction Time (hrs) | 6 | 24 | 18 |
Table 2 : NMR Chemical Shifts
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| tert-butyl | 1.4 (s, 9H) | 29.8, 34.2 |
| Chloro-fluorophenyl | 7.2–7.8 (m, 3H) | 115–135 (aromatic) |
| Carboxylic acid | - | 175.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
